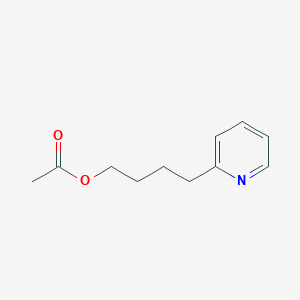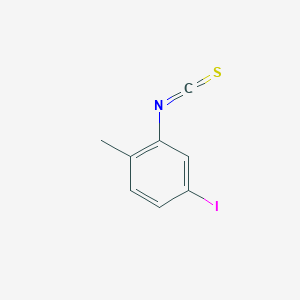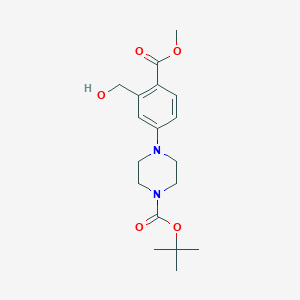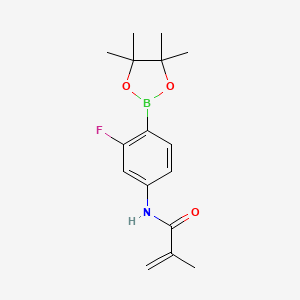
4-(2-Pyridyl)butyl Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Pyridyl)butyl Acetate: is an organic compound that features a pyridine ring attached to a butyl acetate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Pyridyl)butyl Acetate typically involves the esterification of 4-(2-Pyridyl)butanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: 4-(2-Pyridyl)butyl Acetate can undergo oxidation reactions, particularly at the butyl chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol, yielding 4-(2-Pyridyl)butanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: 4-(2-Pyridyl)butanol.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry: 4-(2-Pyridyl)butyl Acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: This compound may be explored for its potential biological activity, including antimicrobial or anticancer properties, due to the presence of the pyridine ring.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Pyridyl)butyl Acetate depends on its specific application. In biological systems, the pyridine ring can interact with various molecular targets, potentially inhibiting enzymes or interfering with cellular processes. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.
類似化合物との比較
4-(2-Pyridyl)butanol: Similar structure but with an alcohol group instead of an acetate.
4-(2-Pyridyl)butyric Acid: Contains a carboxylic acid group instead of an acetate.
2-Pyridylmethyl Acetate: Features a methyl group instead of a butyl chain.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
4-pyridin-2-ylbutyl acetate |
InChI |
InChI=1S/C11H15NO2/c1-10(13)14-9-5-3-7-11-6-2-4-8-12-11/h2,4,6,8H,3,5,7,9H2,1H3 |
InChIキー |
VSWULYKQSIJXPJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCCCC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B15335489.png)
![(E)-2-[3-[2-(Bromomethyl)-4-(2-nitrophenyl)-1,3-dioxolan-2-yl]allyl]isoindoline-1,3-dione](/img/structure/B15335493.png)





![1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine](/img/structure/B15335523.png)






